molecular formula C10H12O B1668137 Butyrophenone CAS No. 495-40-9

Butyrophenone

Cat. No.: B1668137
CAS No.: 495-40-9
M. Wt: 148.20 g/mol
InChI Key: FFSAXUULYPJSKH-UHFFFAOYSA-N
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Description

Butyrophenone is a chemical compound with the molecular formula C₆H₅COC₃H₇ and CAS number 495-40-7. It belongs to a class of neuroleptics historically used in the treatment of schizophrenia, bipolar depression, and psychosis . Structurally, it consists of a phenyl group attached to a ketone and a butyl chain. Derivatives of this compound, such as haloperidol, bromperidol, and lumateperone, have been extensively studied for their dopamine D₂ receptor antagonism, which underpins their antipsychotic effects . Recent research has expanded its applications into antiviral and agricultural domains, highlighting its versatility .

Preparation Methods

HYDRATION OF ALKYNES

Zeolite-Catalyzed Synthesis

One of the most efficient and environmentally friendly approaches to synthesizing butyrophenone involves the hydration of alkynes using zeolite catalysts. This method offers high regioselectivity under relatively mild conditions.

Table 1: Reaction Conditions for Zeolite-Catalyzed this compound Synthesis

Parameter Specification
Starting Material Alkyne (2 mmol)
Catalyst Zeolite (H) (100 mg)
Oxidant H₂O (8 mmol)
Temperature 100°C
Reaction Time Until TLC shows complete conversion
Solvent Neat (no solvent)
Yield 93%
Purification Column chromatography (silica gel 100-200 mesh)

The general procedure involves performing the reaction in a magnetically stirred round-bottomed flask fitted with a condenser placed in a temperature-controlled oil bath. After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate. The catalyst is separated by filtration, and solvent removal in vacuo yields the crude product, which is further purified by column chromatography.

This green chemistry approach provides significant advantages over traditional methods, including reduced waste generation and elimination of toxic reagents.

FRIEDEL-CRAFTS ACYLATION PATHWAYS

Classic Acylation for this compound Derivatives

The Friedel-Crafts acylation represents a fundamental approach for introducing the butyryl group onto aromatic rings. For substituted butyrophenones, such as 5-fluoro-2-hydroxy this compound, a sequential approach involving etherification protection, Friedel-Crafts acylation, and demethylation has proven effective.

Starting with 4-fluorophenol as the raw material, this synthetic pathway proceeds under mild conditions to yield the target compound. This method has been particularly valuable for synthesizing fluorinated butyrophenones that demonstrate significant agricultural biological activities.

SYNTHESIS OF HALOGENATED BUTYROPHENONES

Magnesium Enolate-Mediated Synthesis

A novel one-step polymerizing preparation method for 4-halo-2'-nitrothis compound compounds effectively avoids the use of hydrogen halide reagents while reducing waste and cost.

Table 2: Reaction Parameters for 4-Halo-2'-Nitrothis compound Synthesis

Component Specification
Reactants 2-nitrobenzoyl acetyl halide + magnesium enolate of ethanoyl butyrolactone
Solvent Toluene (preferred) or other aromatic hydrocarbons
Temperature Range 75-155°C (optimal: 100-130°C)
Molar Ratio At least 1 equivalent of magnesium enolate
Product Examples 4-chloro-2'-nitrothis compound, 4-chloro-5'-fluoro-2'-nitrothis compound
Workup Concentration by solvent evaporation

This method advantageously avoids the multistep process of deacetylated effect and hydrohalogenation traditionally employed, significantly simplifying the synthetic route to these valuable intermediates.

Conversion of Halogenated Butyrophenones

The 4-halo-2'-nitrothis compound compounds can be further transformed into valuable derivatives:

  • Conversion to Cyclopropyl Ketones : Treatment with sodium hydroxide in water under reflux conditions converts 4-chloro-2'-nitrothis compound to o-nitrophenyl cyclopropyl ketone.

  • Reduction to Aminophenyl Derivatives : Hydrogenation using 10% palladium carbon catalyst in methanol transforms nitrobutyrophenones to the corresponding amino derivatives, which are important intermediates in pharmaceutical synthesis.

This compound-SUBSTITUTED AZASTEROIDS

Synthesis of Novel Pharmacological Agents

Research into this compound-substituted azasteroids has yielded compounds with promising antipsychotic activity. These hybrid molecules incorporate this compound moieties at strategic positions within steroidal frameworks.

Table 3: Key this compound-Substituted Azasteroids

Compound Attachment Position Starting Material Key Steps
6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol 6-position of azacholesterol 3β-Acetoxy-5-keto,7-seco-6-norcholestan-7-oic-acid Oxime formation, reduction, alkylation
17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol 17a-position of azaandrostenolone 17-oxo-5-androsten-3β-yl acetate Oxime formation, Beckmann rearrangement, reduction, alkylation
4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androsten-17β-ol 4-position of azaandrostan 4-aza-5α-androstan-17β-ol Direct alkylation with 4-chloro-4'-fluorothis compound

The synthesis typically involves multiple steps including oxime formation, sodium-pentanol reduction, and alkylation with 4-chloro-4'-fluorothis compound in the presence of sodium carbonate and potassium iodide.

RADIOLABELED this compound SYNTHESIS

No-Carrier-Added (NCA) 18F-Labeled Neuroleptics

The synthesis of 18F-labeled this compound neuroleptics represents a critical advancement for positron emission tomography (PET) studies. A general method for preparing compounds such as benperidol, haloperidol, spiroperidol, and pipamperone has been developed.

Table 4: Parameters for 18F-Labeled this compound Synthesis

Parameter Value
Synthesis Time 90 minutes from end of bombardment (EOB)
Radiochemical Yield 10-20% at EOB
Approach Multistep synthesis
Key Intermediate NCA p-[18F]fluorobenzonitrile
Starting Material NCA [18F]-fluoride and p-nitrobenzonitrile

This multistep synthesis sequence involves the conversion of NCA p-[18F]fluorobenzonitrile from NCA [18F]-fluoride and p-nitrobenzonitrile.

Rapid Synthesis from Nitro Precursors

An improved methodology for the rapid synthesis of 18F-labeled this compound neuroleptics utilizes nitro precursors:

Table 5: Performance Metrics for Rapid 18F-Butyrophenone Synthesis

Metric Value
Radiochemical Yield Up to 21%
Synthesis Time Approximately 95 minutes
Radiochemical Purity >99%
Chemical Purity >99%
Methodology One-step nitro-fluoro exchange + HPLC purification
Examples [18F]haloperidol, [18F]spiperone

This approach combines a one-step nitro-fluoro exchange reaction with a novel high-performance liquid chromatography (HPLC) separation method, offering significant advantages in terms of purity and efficiency.

This compound DERIVATIVES AS ATYPICAL ANTIPSYCHOTICS

Diazepane Analogs of Haloperidol

The synthesis and exploration of novel butyrophenones have led to the identification of promising atypical antipsychotic candidates. In particular, 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) has demonstrated an interesting multireceptor binding profile.

The synthetic pathway for diazepane analogs typically involves:

  • Synthesis of 4-chloroboronic acid from 4-chlorobromobenzene
  • Coupling with N-Boc protected 1,4-diazepane under palladium-catalyzed conditions
  • Deprotection to yield the free amine
  • Alkylation with 4-chloro-4'-fluorothis compound

An alternative route employs direct coupling of 4-chloroiodobenzene with unprotected homopiperazine under CuI catalysis, followed by alkylation to deliver the target compound with higher efficiency (61% overall yield).

FLUORINATED BUTYROPHENONES FOR AGRICULTURAL APPLICATIONS

Antifungal and Herbicidal Properties

5-Fluoro-2-hydroxy this compound, synthesized through etherification protection, Friedel-Crafts acylation, and demethylation, has demonstrated significant agricultural applications.

Table 6: Biological Activity of 5-Fluoro-2-hydroxy this compound

Target Organism Activity Type Potency
Valsa mali Antifungal High
Coniella dipodiella Antifungal High
Lactuca sativa (dicotyledon) Herbicidal Potent
Echinochloa crus-galli (monocotyledon) Herbicidal Potent with Hormesis effect for roots

The toxicity regression C50 values against these organisms have been calculated using SPSS, confirming the compound's efficacy as both an antifungal and herbicidal agent.

Chemical Reactions Analysis

Types of Reactions

Butyrophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antipsychotic Treatment

Butyrophenones are structurally related to phenothiazines and are primarily utilized in treating schizophrenia and other psychotic disorders. Haloperidol, one of the most well-known butyrophenones, has been extensively studied for its efficacy in managing acute psychotic episodes. A double-blind study comparing bromperidol and haloperidol found both to be effective in treating psychotic syndromes, particularly schizophrenia, with bromperidol showing potential superiority in onset of action .

Treatment of Headaches

Research has demonstrated that butyrophenones can effectively relieve migraine and benign headaches in emergency settings. A systematic review indicated that droperidol, a this compound, provided significant headache relief compared to placebo, with a pooled odds ratio for subjective headache relief at 8.08 . However, the occurrence of adverse effects such as sedation and akathisia limits their recommendation over other treatments.

Agranulocytosis Cases

A report detailed two cases where patients developed agranulocytosis after the addition of a this compound to an existing phenothiazine treatment regimen. This highlights the potential risks associated with combining these medications, particularly concerning long-term exposure to phenothiazines .

Pediatric Ingestion Cases

A retrospective study on pediatric hospitalizations due to this compound ingestion revealed that haloperidol was a common agent involved. The majority of cases occurred in children under six years old, with symptoms including depressed consciousness and dystonia being prevalent . This underscores the need for careful monitoring when prescribing these medications.

Radiolabeled Neuroleptics

Recent advancements have enabled the rapid synthesis of radiolabeled butyrophenones like [^18F]haloperidol for use in positron emission tomography (PET) imaging studies. This synthesis method achieves high radiochemical yields and purity, facilitating research into neuroleptic pharmacodynamics and receptor binding profiles .

Toxicity Studies

This compound has undergone extensive safety evaluations regarding its genotoxicity and repeated dose toxicity. Studies indicate that it is not expected to be genotoxic, with established no-observed-adverse-effect levels (NOAEL) supporting its safety profile under specific conditions . Such assessments are crucial for ensuring safe clinical use.

Mechanism of Action

Butyrophenone exerts its effects primarily through the antagonism of dopamine receptors in the brain. This action helps to regulate neurotransmitter activity and alleviate symptoms of psychiatric disorders. The compound also interacts with other receptors, including serotonin and histamine receptors, contributing to its overall pharmacological profile .

Comparison with Similar Compounds

Butyrophenone derivatives and structurally or functionally related compounds exhibit distinct pharmacological, chemical, and practical properties. Below is a detailed comparison:

Structural Analogs and Pharmacological Activity

  • Haloperidol vs. Bromperidol: Both are this compound-based antipsychotics. Bromperidol, a halogenated analog, undergoes reductive metabolism in the liver to form reduced bromperidol (RBRP), similar to haloperidol’s conversion to reduced haloperidol. This NADPH-dependent process shows comparable Michaelis constants, indicating shared metabolic pathways . Key Difference: Bromperidol’s fluorine substitution enhances its pharmacokinetic stability compared to haloperidol’s chlorine substituent .
  • SYA 013 (Homopiperazine Analog): SYA 013 modifies the this compound moiety by incorporating a homopiperazine group. This structural change reduces binding affinity at 5-HT₂A receptors (Ki = 477.5 nM vs. 20.0 nM for haloperidol) but retains D₂ receptor potency, suggesting tailored receptor selectivity .
  • Fluorinated Derivatives (Compounds 8–10): Fluorine substitution at para, meta, and ortho positions on the this compound ring alters receptor binding: Compound Substituent Position 5-HT₁A Ki (nM) 5-HT₂A Ki (nM) D₂ Ki (nM) 8 Para 20.0 97.0 27.0 9 Meta 13.0 477.5 27.0 10 Ortho 8.2 97.0 27.0 The meta-substituted analog (9) shows weakened 5-HT₂A binding, highlighting the role of substituent positioning in receptor interaction .

Chemical Properties and Polymorphism

  • 4'-Methylthis compound: This derivative (CAS 4160-52-5) has a methyl group at the para position, increasing hydrophobicity (LogP = 2.81) compared to unsubstituted this compound (LogP = 1.92). Its molecular weight is 162.23 g/mol .
  • Polymorphism in Butyrophenones: Studies on five butyrophenones with varying substituents revealed that only two exhibited polymorphism (multiple crystalline forms).

Functional Analogs in Other Drug Classes

  • Methadone: Despite being an opioid, methadone shares catalepsy-inducing and dopamine receptor-blocking effects with butyrophenones. Both increase brain homovanillic acid (a dopamine metabolite) and inhibit apomorphine-induced behaviors .

Biological Activity

Butyrophenones are a class of antipsychotic agents known for their diverse pharmacological activities, primarily in the treatment of psychiatric disorders like schizophrenia. This article provides a comprehensive overview of the biological activity of butyrophenone compounds, focusing on their mechanisms of action, clinical efficacy, and safety profiles based on recent research findings.

Butyrophenones exert their effects primarily through the antagonism of dopamine D2 receptors in the central nervous system (CNS). This mechanism is crucial for their antipsychotic properties. Additionally, some butyrophenones also interact with serotonin receptors and other neurotransmitter systems, contributing to their therapeutic effects and side effect profiles.

Table 1: Receptor Binding Profiles of Selected Butyrophenones

CompoundD2 Receptor Affinity5-HT2A Receptor AffinityH1 Receptor AffinityM1 Receptor Affinity
HaloperidolHighModerateLowLow
BromperidolHighModerateLowModerate
TimiperoneHighHighModerateLow
Compound 13HighHighModerateModerate

Data compiled from various studies .

2. Clinical Efficacy

Butyrophenones have been extensively studied in clinical settings, particularly for their efficacy in managing schizophrenia and acute psychotic episodes. Recent studies indicate that newer derivatives may offer advantages over traditional compounds like haloperidol.

Case Study: Timiperone vs. Haloperidol

A double-blind study involving 206 patients compared the efficacy of timiperone to haloperidol over 12 weeks. Timiperone demonstrated significant improvements in global rating scales and specific symptoms such as hallucinations and delusions, suggesting its potential superiority in treating schizophrenia .

Table 2: Clinical Outcomes of Timiperone vs. Haloperidol

Outcome MeasureTimiperone (n=103)Haloperidol (n=103)
Global Improvement RatingSignificantly betterBaseline
Hallucination Improvement75%60%
Delusion Improvement70%55%
Side EffectsComparableComparable

Results indicate that timiperone may be more effective than haloperidol in certain aspects of treatment .

3. Safety Profiles

The safety profiles of butyrophenones are critical in clinical practice, especially concerning their side effects, which can include extrapyramidal symptoms (EPS), sedation, and metabolic changes.

Case Series: Pediatric Ingestion of Butyrophenones

A retrospective analysis reported on the ingestion of butyrophenones among children, highlighting that most cases involved haloperidol. Symptoms included depressed consciousness and dystonia, with a median hospitalization duration of 1.78 days .

Table 3: Common Symptoms from this compound Ingestion

SymptomPercentage (%)
Depressed Consciousness90.7
Dystonia51.2
Miosis13.9

This data underscores the importance of monitoring for specific symptoms post-ingestion .

4. Research Findings and Future Directions

Recent research has focused on modifying the chemical structure of butyrophenones to enhance efficacy and reduce side effects. For instance, a novel compound synthesized from haloperidol showed promising results with a multireceptor binding profile that may mitigate EPS while maintaining antipsychotic efficacy .

Properties

IUPAC Name

1-phenylbutan-1-one
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InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3
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InChI Key

FFSAXUULYPJSKH-UHFFFAOYSA-N
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Canonical SMILES

CCCC(=O)C1=CC=CC=C1
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Molecular Formula

C10H12O
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DSSTOX Substance ID

DTXSID3047059
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Molecular Weight

148.20 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Butyrophenone
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Vapor Pressure

0.08 [mmHg]
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CAS No.

495-40-9
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Synthesis routes and methods I

Procedure details

To a 0° C. solution of EtMgBr in Et2O (3.0M, 570 mL, Aldrich) was slowly added m-tolunitrile (102 mL, Aldrich). After stirring at r.t. for 19 hr., benzene (300 mL) was added and the resulting mixture was cooled to 0° C. HCl (6N, 600 mL) was then slowly added. The organic phase was separated, washed with 5% NaHCO3 and brine, dried (MgSO4) and evaporated to afford the desired ketone as a yellow liquid.
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Synthesis routes and methods II

Procedure details

About 50 grams of resin beads of polystyrene that has been copolymerized with about 1% divinylbenzene are stirred at room temperature for about 2 hours in butyryl chloride with aluminum chloride as a catalyst, namely Friedel-Crafts conditions. Reaction occurs with the benzene moieties on the resin to form butyrophenone or propylphenylketone. These resulting ketone moieties are then subjected to the Leukardt-Wallach reduction amination reaction using N-propyl formamide to produce N-propyl α-aminobenzyl moieties. The step-by-step synthesis of the nonapeptide as set forth in Example I is repeated. Cleavage, deprotection and purification are carried out under the same conditions and are found to produce the nonapeptide amide having the following formula:
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Butyrophenone
Butyrophenone
Butyrophenone
Butyrophenone
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Butyrophenone

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